![molecular formula C10H9N5 B043390 3-メチル-3H-イミダゾ[4,5-f]キノキサリン-2-アミン CAS No. 108354-47-8](/img/structure/B43390.png)

3-メチル-3H-イミダゾ[4,5-f]キノキサリン-2-アミン

説明

"3-Methyl-3H-imidazo[4,5-f]quinoxalin-2-amine" is part of a class of compounds that have drawn significant interest due to their unique chemical structures and potential applications in various fields, including pharmaceuticals and materials science. These compounds, including imidazoquinolinamines and their analogs, are known for their ability to modulate immune responses, showing promise in treating a range of diseases and conditions (Syed, 2001).

Synthesis Analysis

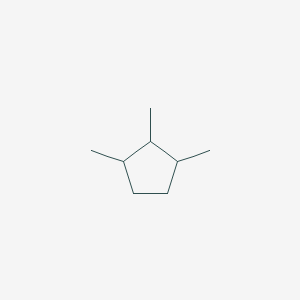

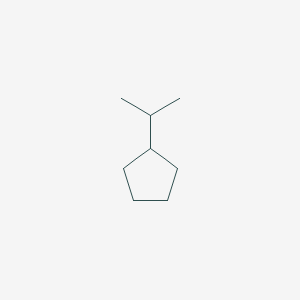

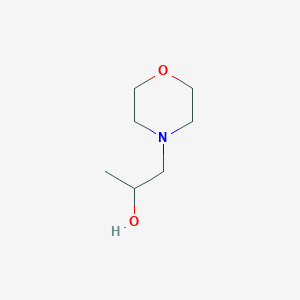

The synthesis of "3-Methyl-3H-imidazo[4,5-f]quinoxalin-2-amine" and related compounds often involves complex reactions that enable the construction of the imidazoquinoxalin-2-amine core. Various methodologies have been developed to synthesize these heterocyclic compounds, including direct C–H functionalization of quinoxalin-2(1H)-ones via heterogeneous catalysis reactions, which is a key method in creating diverse and pharmacologically active molecules (Yang et al., 2023).

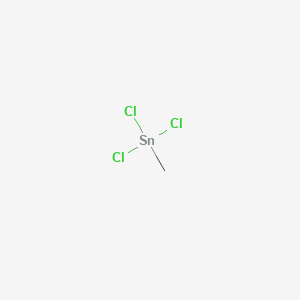

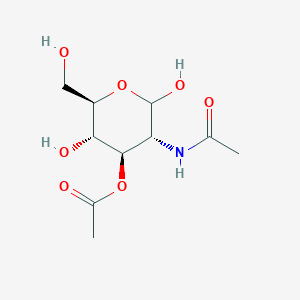

Molecular Structure Analysis

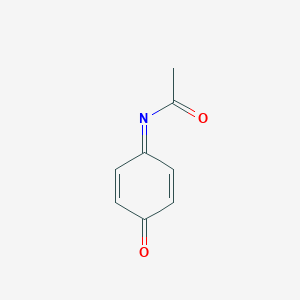

The molecular structure of "3-Methyl-3H-imidazo[4,5-f]quinoxalin-2-amine" is characterized by a fused heterocyclic system that incorporates both imidazole and quinoxaline rings. This structural motif is responsible for the compound's unique chemical properties and reactivity. The presence of nitrogen atoms within the heterocycle plays a critical role in its biological activity, influencing the molecule's interaction with biological targets.

Chemical Reactions and Properties

Compounds like "3-Methyl-3H-imidazo[4,5-f]quinoxalin-2-amine" participate in various chemical reactions, including cyclizations and functionalizations, that are crucial for their applications in medicinal chemistry. Their reactivity is often explored in the context of developing new pharmaceutical agents with improved efficacy and safety profiles.

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for specific applications, including its formulation into drugs.

Chemical Properties Analysis

The chemical properties, including reactivity towards nucleophiles and electrophiles, acidity or basicity of the nitrogen atoms, and the ability to form hydrogen bonds, are key factors that influence the biological activity of "3-Methyl-3H-imidazo[4,5-f]quinoxalin-2-amine." These properties are crucial for the compound's interaction with biological targets, affecting its pharmacological activity.

For further reading on this topic and more detailed information on the synthesis, properties, and applications of "3-Methyl-3H-imidazo[4,5-f]quinoxalin-2-amine" and related compounds, the following references are highly recommended:

科学的研究の応用

化学的特性

“3-メチル-3H-イミダゾ[4,5-f]キノキサリン-2-アミン” はキノキサリン誘導体 . 分子式は C10H9N5 で、平均分子量は 199.217 です .

生物種の代謝物

この化合物は、特に C57BL/6 マウス [NCIT:C14424] 株の マウス (NCBI:txid10090) の糞便に見られます .

変異原性効果

この化合物は、in vitro でヒト細胞において染色体異常を誘発することがわかっています。また、in vitro で動物細胞において遺伝子変異や DNA 損傷を引き起こします。 さらに、ショウジョウバエ において変異を誘発し、細菌において DNA 損傷と変異を誘発します .

調理済み食品中の存在

この化合物は、褐変反応の副産物として調理済み食品に見られます . これは、食事摂取量とその人間の健康への潜在的な影響に関する研究において関連しています。

タバコ煙中の存在

また、タバコ煙の成分でもあります 。これは、喫煙とその関連する健康リスクに関する研究において興味深い化合物です。

血管新生における役割

この化合物が属するイミダゾキノリン誘導体は、血管新生に役割を果たしている可能性があるといういくつかの証拠があります . これは、癌の進行期に過剰な血管新生が見られることから、特に癌研究において関連しています .

作用機序

Target of Action

3-Methyl-3H-imidazo[4,5-f]quinoxalin-2-amine, also known as 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline, is a quinoxaline derivative

Mode of Action

The compound induces formation of single-base substitutions and exon deletions . It is activated by hydroxylation and subsequent O-acetylation via the cytochrome P450 (CYP) isoform CYP1A2 .

Biochemical Pathways

The compound is metabolized by the cytochrome (CYP) P450 isoform CYP1A2 and conjugated by N-acetyltransferase or sulfotransferase to a metabolite that reacts with DNA to form adducts .

Pharmacokinetics

It is known that the compound is metabolized by the cytochrome (cyp) p450 isoform cyp1a2 .

Result of Action

The compound induces formation of single-base substitutions and exon deletions, and increases cell death in vitro in a concentration-dependent manner . It also induces sister chromatid exchange in human cells in vitro and DNA damage, gene mutation and sister chromatid exchange in rodent cells in vitro .

Action Environment

The compound is found in high temperature-cooked meats and tobacco smoke . Environmental factors such as temperature and the presence of other compounds in the environment can influence the compound’s action, efficacy, and stability.

特性

IUPAC Name |

3-methylimidazo[4,5-f]quinoxalin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N5/c1-15-7-3-2-6-8(13-5-4-12-6)9(7)14-10(15)11/h2-5H,1H3,(H2,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKZZYGFWIFKKIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C3=NC=CN=C3C=C2)N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60148518 | |

| Record name | IQX | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60148518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

108354-47-8 | |

| Record name | 2-Amino-3-Methylimidazo[4,5-f]quinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108354-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | IQX | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108354478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IQX | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60148518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-DEMETHYL MEIQX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R25FBT42P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methyl-3H-imidazo[4,5-f]quinoxalin-2-amine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040443 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the impact of different mobile phases on the LC-ESI-MS/MS analysis of 3-Methyl-3H-imidazo[4,5-f]quinoxalin-2-amine in cooked chicken?

A1: The research article you provided explores the effects of different mobile phases on the performance of LC-ESI-MS/MS in identifying and quantifying both polar and nonpolar heterocyclic amines in cooked chicken. [] While the abstract doesn't specifically mention 3-Methyl-3H-imidazo[4,5-f]quinoxalin-2-amine, it implies that optimizing the mobile phase is crucial for the accurate detection and measurement of this compound alongside other heterocyclic amines. The choice of mobile phase can impact ionization efficiency, chromatographic separation, and ultimately, the sensitivity and selectivity of the analysis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Acetoxydibenz[a,h]anthracene](/img/structure/B43328.png)